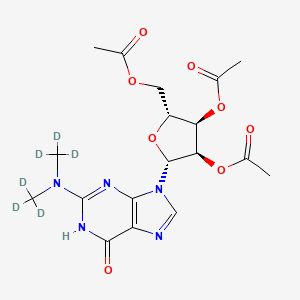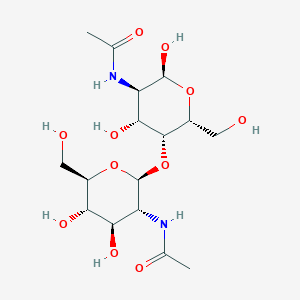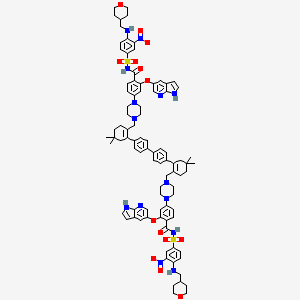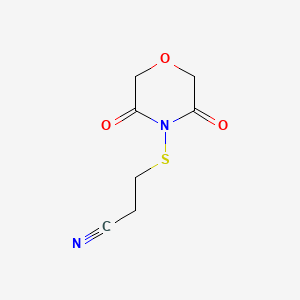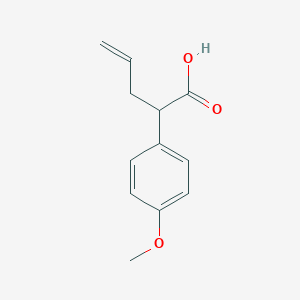![molecular formula C11H15N3O4 B13850994 Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a nitro group and a methyl group, along with an ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate typically involves the following steps:
Nitration of 6-methylpyridine: The starting material, 6-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-methyl-2-nitropyridine.
Alkylation: The nitropyridine derivative is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to form 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate.
Esterification: Finally, the intermediate is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acids: Resulting from the hydrolysis of the ester group.
Halogenated Pyridines: Produced through electrophilic substitution reactions.
科学研究应用
Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that modulate biological pathways. The pyridine ring enhances the compound’s binding affinity to target proteins, facilitating its biological activity.
相似化合物的比较
- Ethyl 2-(3-nitropyridin-2-yl)acetate
- Methyl 2-(6-methyl-3-nitropyridin-2-yl)aminoacetate
- Ethyl 2-(3-nitropyridin-4-yl)acetate
Comparison: Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate is unique due to the specific positioning of the nitro and methyl groups on the pyridine ring, which influences its reactivity and binding properties. Compared to similar compounds, it exhibits distinct electronic and steric effects, making it a valuable intermediate in the synthesis of specialized chemical entities.
属性
IUPAC Name |
ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-4-18-10(15)7-13(3)9-6-5-8(2)12-11(9)14(16)17/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOFGFDFGVIIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=C(N=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
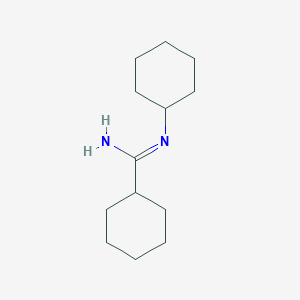
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
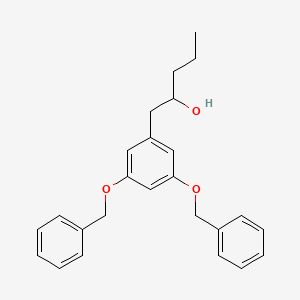
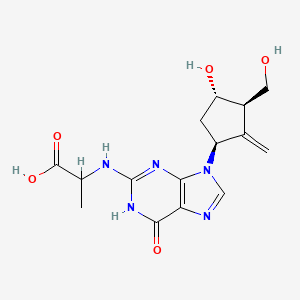
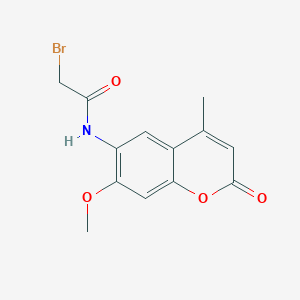
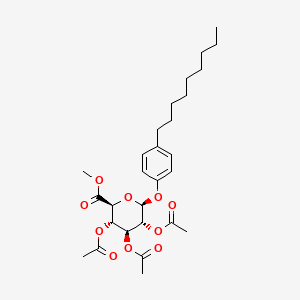
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
